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2-Thiophenecarbaldehyde oxime

Cat. No.: B7771961
M. Wt: 127.17 g/mol
InChI Key: GASLBPLHYRZLLT-UHFFFAOYSA-N
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Description

General Context of Oximes as Versatile Chemical Scaffolds

Oximes, characterized by the RR′C=N–OH functional group, are a class of organic compounds with a rich history in chemistry. mdpi.com They are known for their dual nucleophilic sites at the oxygen and nitrogen atoms, as well as an ambiphilic carbon atom, making them highly versatile for various chemical transformations. nsf.gov This reactivity allows oximes to serve as valuable precursors in the synthesis of a diverse range of nitrogen-containing compounds, including amines, hydroxylamines, nitriles, and various heterocyclic structures. researchgate.net

The utility of oximes extends into medicinal and materials chemistry. nsf.gov In the pharmaceutical sector, oxime functionalities are found in a number of approved drugs and are investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comjuniperpublishers.com In materials science, oximes and their derivatives are used as polymer modifiers and in the development of dynamic and energetic materials. nsf.govjuniperpublishers.com

Significance of Thiophene (B33073) Derivatives in Organic and Materials Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a fundamental building block in organic chemistry. numberanalytics.comrsc.org Its derivatives are integral to numerous natural products and pharmacologically active compounds. researchgate.net The thiophene ring system is a key component in a variety of drugs with applications as antidepressants, anti-inflammatory agents, and anticancer therapeutics. numberanalytics.comresearchgate.net

Beyond pharmaceuticals, thiophene derivatives have gained significant traction in materials science due to their unique electronic and optical properties. researchgate.netontosight.ai They are crucial components in the development of organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netontosight.ai The chemical robustness and versatility of the thiophene scaffold allow for the synthesis of a wide range of functional materials. researchgate.net

Overview of Current Research Trajectories Pertaining to 2-Thiophenecarbaldehyde Oxime

Current research on this compound primarily focuses on its utility as a versatile intermediate in organic synthesis and coordination chemistry. The compound serves as a precursor for generating reactive species like nitrile oxides, which can then participate in cycloaddition reactions to form various heterocyclic products. iucr.org

A significant area of investigation involves the use of this compound as a ligand in the formation of metal complexes. The oxime group, with its nitrogen and oxygen atoms, and the thiophene ring's sulfur atom can coordinate with metal ions, leading to the formation of stable complexes with potential applications in catalysis. libretexts.org For instance, palladium complexes derived from thiophenecarboxaldehyde have been explored as catalysts in cross-coupling reactions like the Suzuki and Heck reactions. acs.org

Furthermore, derivatives of this compound are being investigated for their potential biological activities. For example, novel chitosan (B1678972) derivatives incorporating 2-thiophenecarboxaldehyde have shown antibacterial properties. researchgate.net The synthesis of various derivatives and the exploration of their structural and electronic properties continue to be active areas of research, aiming to unlock the full potential of this multifaceted molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NOS B7771961 2-Thiophenecarbaldehyde oxime

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(thiophen-2-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c7-6-4-5-2-1-3-8-5/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASLBPLHYRZLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301272
Record name 2-Thiophenecarboxaldehyde, oxime
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Molecular Weight

127.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29683-84-9
Record name 2-Thiophenecarboxaldehyde, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29683-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxaldehyde, oxime
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Record name Thiophene-2-carbaldehyde oxime
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Synthetic Methodologies for 2 Thiophenecarbaldehyde Oxime and Its Precursors

Conventional Oximation Procedures

Oximation is a standard chemical reaction that converts an aldehyde or ketone into an oxime. For 2-Thiophenecarbaldehyde, this involves reaction with hydroxylamine (B1172632) or its salts.

The most common method for synthesizing 2-Thiophenecarbaldehyde oxime is the direct condensation reaction of 2-Thiophenecarbaldehyde with hydroxylamine hydrochloride. researchgate.netnih.gov This reaction is typically performed in a suitable solvent, such as ethanol (B145695). The hydroxylamine hydrochloride is often used in conjunction with a base, like sodium hydroxide (B78521), to liberate the free hydroxylamine, which then acts as the nucleophile, attacking the carbonyl carbon of the aldehyde. nih.gov The reaction proceeds through a Schiff base formation mechanism, resulting in the C=N double bond characteristic of an oxime. nih.gov The pH of the reaction medium is a critical parameter; acidic conditions can facilitate the reaction but may also influence the stability and isomerization of the resulting oxime isomers. nih.gov

To enhance the efficiency and reaction rate of oximation, various catalytic systems can be employed. While specific catalytic examples for 2-Thiophenecarbaldehyde are not extensively detailed, general catalytic methods for oxime synthesis are applicable. These include the use of novel catalysts such as L-amino acid ionic liquids, which have been shown to efficiently catalyze the conversion of various carbonyl compounds to their corresponding oximes under mild and eco-friendly conditions. researchgate.net Such catalytic systems can reduce reaction times and improve yields, offering an advantage over non-catalytic methods. researchgate.net

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes. bepls.com For oxime synthesis, this includes catalyst-free approaches that proceed cleanly by simply mixing the reactants in a suitable polar solvent with gentle heating. nih.gov These methods are advantageous as they reduce the need for potentially toxic catalysts and simplify the purification process, generating innocuous and volatile byproducts. nih.gov The use of green solvents, such as water or polyethylene (B3416737) glycol (PEG), and energy sources like microwave irradiation are also key strategies in developing benign protocols for similar heterocyclic compounds. bepls.com

Preparation of 2-Thiophenecarbaldehyde as a Key Intermediate

The availability and purity of 2-Thiophenecarbaldehyde are crucial for the successful synthesis of its oxime. Several methods exist for its preparation, primarily involving the formylation of thiophene (B33073).

The Vilsmeier-Haack reaction and its variations are the most common industrial methods. This involves reacting thiophene with a formylating agent, typically generated from N,N-dimethylformamide (DMF), in the presence of a dehydrating/activating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or solid phosgene (B1210022) (triphosgene). google.comgoogle.comorgsyn.org

Using Phosphorus Oxychloride (POCl₃): This is a classic method where thiophene is treated with DMF and POCl₃. The reaction is typically heated to drive the condensation. orgsyn.org

Using Thionyl Chloride (SOCl₂): A variation involves substituting POCl₃ with thionyl chloride. This method can achieve high yields (up to 89%) under controlled temperature conditions, typically starting at 25-30°C and then heating to 70-85°C. google.com

Using Solid Phosgene (Triphosgene): To avoid the high toxicity of phosgene gas, solid phosgene is used as a safer alternative. google.com This method, conducted in a solvent like chlorobenzene, also provides high yields (up to 88%) and is suitable for industrial-scale production due to its operational simplicity and reduced pollution. google.com

Other Methods: An alternative, though less common, route is the palladium-catalyzed carbonylation of 2-iodothiophene (B115884) with carbon monoxide. chemicalbook.com

Below is a comparative table of different synthetic methods for 2-Thiophenecarbaldehyde.

Formylating SystemReactantsSolventKey ConditionsYield (%)Reference(s)
Vilsmeier-Haack Thiophene, DMF, POCl₃None specifiedHeat to 80-90°CModerate orgsyn.org
Thionyl Chloride Thiophene, DMF, SOCl₂None25°C then 70-80°C for 3-4h85-89% google.com
Solid Phosgene Thiophene, DMF, TriphosgeneChlorobenzene0°C then 75-85°C for 3h87-88% google.com

Advanced Synthetic Strategies for Yield and Stereochemical Control

Modern synthetic chemistry aims not only for high yields but also for precise control over the stereochemical outcome of a reaction. For oximes, this relates to the selective formation of either the E or Z isomer. Advanced strategies often involve the careful selection of reagents and reaction conditions. For instance, highly stereoselective synthesis of the E-isomer of aldoximes has been achieved through base-catalyzed domino reactions under mild conditions. researchgate.net While specific applications of these advanced methods to this compound are not widely documented, the principles are transferable. The goal is to design a reaction pathway that favors the formation of one geometric isomer over the other, thus avoiding the need for subsequent separation steps.

Isomeric Purity and Control in Oxime Synthesis (E/Z Isomers)

The C=N double bond in oximes is stereogenic, leading to the existence of two geometric isomers, designated as E and Z. The relative orientation of the hydroxyl group (-OH) and the non-hydrogen substituent on the carbon atom (the thiophene ring in this case) determines the configuration.

Conventional synthesis methods often produce a mixture of E and Z isomers, which may require separation by chromatography or recrystallization. researchgate.net The ratio of these isomers can be influenced by factors such as the reaction temperature, solvent, and pH. nih.govresearchgate.net For some oximes, it has been observed that acidic conditions can promote the isomerization of the thermodynamically less stable isomer into the more stable one. nih.gov

A specific method for achieving high isomeric purity involves treating a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions. This can cause the selective precipitation of the E isomer as an immonium complex. Subsequent neutralization of this complex with a mild base can yield the E isomer with greater than 98% purity. google.com The ability to control and determine the specific configuration is crucial, as the biological and chemical properties of the E and Z isomers can differ significantly. researchgate.netgoogle.com

Comprehensive Spectroscopic and Crystallographic Elucidation of 2 Thiophenecarbaldehyde Oxime Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei and their interactions, a detailed map of the molecular framework of 2-Thiophenecarbaldehyde oxime can be constructed.

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons in the molecule. The spectrum typically displays distinct signals corresponding to the oxime proton (-OH), the imine proton (-CH=N), and the three protons on the thiophene (B33073) ring.

The oxime proton resonance is characteristically found in the downfield region of the spectrum, often appearing as a broad singlet due to hydrogen bonding and exchange phenomena. The imine proton also appears as a singlet further downfield. The three aromatic protons of the thiophene ring exhibit a complex splitting pattern due to spin-spin coupling, typically appearing as a doublet and two multiplets corresponding to the protons at positions 3, 4, and 5.

Table 1: Proton Nuclear Magnetic Resonance (¹H NMR) Data for this compound
Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
N-OH~11.6Singlet (broad)Chemical shift can be variable and dependent on solvent and concentration.
CH=N~8.4SingletCorresponds to the proton on the imine carbon.
Thiophene H5~7.5MultipletCoupled to H4.
Thiophene H3~7.4MultipletCoupled to H4.
Thiophene H4~7.1MultipletCoupled to H3 and H5.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule.

The imine carbon (C=N) is typically observed in the downfield region. The four carbons of the thiophene ring appear in the aromatic region of the spectrum. The carbon atom directly attached to the sulfur (C2) and the imine group is observed at a distinct chemical shift from the other ring carbons (C3, C4, and C5). spectrabase.com

Table 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data for this compound
Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=N~145
Thiophene C2~135
Thiophene C5~130
Thiophene C3~129
Thiophene C4~127

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity.

Correlation SpectroscopY (COSY): A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. For this compound, this experiment would show cross-peaks between the adjacent protons on the thiophene ring (H3 with H4, and H4 with H5), confirming their spatial proximity and connectivity. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). westmont.edu This allows for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the imine proton signal to the imine carbon signal and each thiophene proton to its respective ring carbon. westmont.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound displays several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group. researchgate.net The C=N stretching vibration of the imine is typically observed around 1650-1600 cm⁻¹. Vibrations associated with the thiophene ring, such as C-H and C=C stretching, appear in the aromatic region (~3100 cm⁻¹ and 1500-1400 cm⁻¹, respectively), while the C-S stretching vibration is found at lower wavenumbers.

Raman spectroscopy offers complementary data, as it is particularly sensitive to symmetric vibrations and non-polar bonds, providing a more complete picture of the molecule's vibrational modes.

Table 3: Key Infrared (IR) Absorption Bands for this compound
Vibrational ModeExpected Frequency (cm⁻¹)Functional Group
O-H stretch3400 - 3200 (broad)Oxime
Aromatic C-H stretch~3100Thiophene
C=N stretch~1640Oxime
Aromatic C=C stretch1500 - 1400Thiophene
C-S stretch800 - 600Thiophene

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₅H₅NOS, corresponding to a molecular weight of approximately 127.17 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 127. The fragmentation pattern would likely involve characteristic losses. Common fragmentation pathways could include the loss of a hydroxyl radical (•OH, 17 Da) to give a fragment at m/z 110, or the loss of nitric oxide (NO, 30 Da). A prominent fragment often observed for thiophene derivatives is the thienyl cation at m/z 83, resulting from the cleavage of the C-C bond between the ring and the oxime side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* transitions within the conjugated system that encompasses the thiophene ring and the C=N double bond. researchgate.net

Oximes typically exhibit absorption maxima in the range of 280-300 nm. researchgate.net The conjugation between the aromatic thiophene ring and the imine group results in a bathochromic (red) shift compared to non-conjugated systems. The exact position of the maximum absorption wavelength (λₘₐₓ) is influenced by the solvent polarity.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound
ParameterExpected ValueAssociated Transition
λₘₐₓ~280 - 300 nmπ → π*

Chemical Reactivity and Mechanistic Investigations of 2 Thiophenecarbaldehyde Oxime

Isomerism and Stereochemical Dynamics

2-Thiophenecarbaldehyde oxime, as an aldoxime, exhibits geometrical isomerism due to the restricted rotation around the carbon-nitrogen double bond (C=N). wikipedia.orguou.ac.in The carbon and nitrogen atoms of the oxime group are sp2-hybridized, resulting in a planar geometry for this functional group. copbela.org This structural feature leads to the existence of two distinct stereoisomers, which can be designated using either the E/Z or the older syn/anti nomenclature. wikipedia.orggjcollegebihta.ac.in

In the context of this compound:

The Z-isomer (historically referred to as the syn-isomer) is the configuration where the hydroxyl (-OH) group and the hydrogen atom attached to the imine carbon are on the same side of the C=N double bond. Consequently, the thiophene (B33073) ring and the hydroxyl group are on opposite sides. gjcollegebihta.ac.insarthaks.com

The E-isomer (historically referred to as the anti-isomer) is the configuration where the hydroxyl (-OH) group and the hydrogen atom are on opposite sides of the C=N double bond. In this arrangement, the thiophene ring and the hydroxyl group are on the same side. gjcollegebihta.ac.insarthaks.com

These two isomers are diastereomers and possess different physical properties. uou.ac.in While both forms are often stable enough to be separated, their interconversion is possible, typically facilitated by heat or acid catalysis. researchgate.net The specific ratio of E to Z isomers formed during synthesis can depend on the reaction conditions, and one isomer is generally more thermodynamically stable than the other. researchgate.netmaynoothuniversity.ie The stereochemistry of the oxime is crucial as it can influence its reactivity in subsequent reactions, such as the Beckmann rearrangement. wikipedia.org

Deoximation Reactions: Regeneration of Carbonyl Compounds

Deoximation is a significant chemical transformation that regenerates the parent carbonyl compound from its oxime derivative. researchgate.net This process is essential for removing the oxime group, which is often used to protect aldehydes and ketones during multi-step syntheses. nih.gov The conversion of this compound back to 2-Thiophenecarbaldehyde can be accomplished through various pathways, including hydrolysis, oxidation, and reduction. researchgate.net

The hydrolysis of oximes back to their corresponding aldehydes or ketones is a classical deoximation method. researchgate.net This reaction is typically performed by heating the oxime in the presence of an inorganic acid. noaa.gov The mechanism involves the protonation of the oxime's hydroxyl group by the acid, which converts it into a good leaving group (water). A water molecule from the solvent then acts as a nucleophile, attacking the electrophilic carbon of the C=N bond. Subsequent proton transfers and elimination of hydroxylamine (B1172632) lead to the regeneration of the carbonyl group of 2-Thiophenecarbaldehyde.

However, this method often requires harsh conditions, such as strong acids and elevated temperatures, which may not be suitable for substrates containing acid-sensitive functional groups. nih.govmdpi.com A significant drawback of acid-catalyzed hydrolysis is the potential for the competing Beckmann rearrangement, which can lead to the formation of amide byproducts. nih.govnoaa.gov

Oxidative deoximation provides an alternative to hydrolysis, often proceeding under milder conditions. researchgate.net A variety of oxidizing agents have been developed to efficiently cleave the C=N bond of oximes. These methods are generally faster and can exhibit greater chemoselectivity.

One effective system involves using N-Iodosuccinimide (NIS) in acetone (B3395972)/water under microwave irradiation, which allows for rapid and selective cleavage of aldoximes and ketoximes. asianpubs.org Another modern approach utilizes catalytic amounts of iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) with molecular oxygen as the ultimate oxidant, presenting an environmentally benign protocol with broad functional group tolerance. researchgate.net These methods often avoid the harsh acidity of hydrolytic pathways, preserving sensitive parts of the molecule.

Reagent SystemSolventConditionsTypical Yield
N-Iodosuccinimide (NIS)Acetone / H₂OMicrowave Irradiation (300 W)Good to Excellent
Fe(NO₃)₃·9H₂O / O₂AcetonitrileRoom TemperatureModerate to Excellent
Sodium Nitrite (NaNO₂) / O₂AcetonitrileAmberlyst-15, 50 °CGood to Excellent

Reductive deoximation represents another mild and efficient strategy for regenerating carbonyl compounds. These methods typically involve a metal-based reducing agent that first reduces the oxime to an imine intermediate. The resulting imine is unstable under aqueous conditions and is readily hydrolyzed to the corresponding aldehyde or ketone. researchgate.net

A particularly effective method employs a combination of tin(II) chloride (SnCl₂) and titanium(III) chloride (TiCl₃) in an aqueous solvent system at room temperature. nih.gov This bimetallic system efficiently mediates the deoximation of both aldoximes and ketoximes in good to excellent yields. nih.gov The reaction proceeds under mild, nearly neutral conditions, making it compatible with a wide range of functional groups that might be sensitive to acidic or strongly oxidative environments. mdpi.com

Reagent SystemSolventConditionsTypical Yield
SnCl₂ / TiCl₃THF / H₂O or H₂ORoom TemperatureExcellent
Raney Ni / Boric AcidAqueous Methanol (B129727)H₂ atmosphereGood

Derivatization of the Oxime Functionality

The hydroxyl group of the oxime functionality in this compound is reactive and can be readily derivatized to form other functional groups, most notably oxime esters and oxime ethers. These derivatives are valuable synthetic intermediates and have applications in various fields of chemistry.

Oxime esters can be synthesized from 2-Thiophenecarbaldehyde through a one-step, visible-light-mediated multicomponent reaction. nih.gov In a representative procedure, 2-Thiophenecarbaldehyde reacts with an aniline (B41778) and an N-hydroxyphthalimide (NHPI) ester in the presence of a photocatalyst like eosin (B541160) Y. nih.gov This method is efficient, operates under mild conditions at room temperature, and provides the target oxime ester in high yield. For instance, the reaction of 2-Thiophenecarbaldehyde under these conditions has been reported to produce the corresponding oxime ester with an 84% yield. nih.gov

Oxime ethers are typically prepared by the O-alkylation of the oxime. This is achieved by reacting this compound with an appropriate alkyl or aryl halide in the presence of a base. The base, such as potassium hydroxide (B78521) (KOH), deprotonates the hydroxyl group of the oxime to form an oximate anion, which then acts as a nucleophile, displacing the halide from the alkylating agent to form the ether linkage.

Derivative TypeGeneral ReactionKey ReagentsConditions
Oxime EsterO-Acylation2-Thiophenecarbaldehyde, Aniline, NHPI Ester, Eosin YVisible Light (Blue LEDs), Room Temp
Oxime EtherO-AlkylationAlkyl Halide, Base (e.g., KOH)DMSO or other polar aprotic solvent

Transformation to Nitriles via Dehydration (e.g., Enzyme-Mediated Routes)

The dehydration of aldoximes to nitriles is a fundamental transformation in organic synthesis, and this compound serves as a substrate for various methodologies achieving this conversion. britannica.combyjus.com This reaction involves the elimination of a water molecule from the oxime functional group to yield the corresponding 2-thiophenenitrile. A diverse array of chemical reagents and catalytic systems, as well as biocatalytic approaches, have been developed for this purpose. researchgate.netorganic-chemistry.org

Chemical methods often employ dehydrating agents that activate the oxime hydroxyl group, facilitating its departure. Reagents such as oxalyl chloride with a catalytic amount of dimethyl sulfoxide, or a system of 2,4,6-trichloro wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgtriazine (cyanuric chloride) in N,N-dimethylformamide, have been shown to be effective for converting aldoximes to nitriles under mild conditions. researchgate.netaudreyli.com Another approach involves an Appel-type dehydration using oxalyl chloride, triethylamine, and a triphenylphosphine (B44618) oxide catalyst, which can achieve the transformation rapidly with low catalyst loading. researchgate.net

In recent years, enzyme-mediated routes have gained prominence as a sustainable alternative to traditional chemical methods. researchgate.net Aldoxime dehydratases (Oxd) are a class of heme-containing enzymes capable of catalyzing the direct dehydration of aldoximes to nitriles. researchgate.netnih.gov These enzymes have demonstrated a broad substrate tolerance, accepting both aliphatic and aromatic aldoximes. researchgate.net The proposed mechanism involves the direct binding of the aldoxime's nitrogen atom to the ferrous (Fe²⁺) iron center of the heme cofactor. researchgate.net This coordination facilitates the cleavage of the C-N bond and subsequent elimination of water, regenerating the enzyme for the next catalytic cycle. While specific studies focusing exclusively on this compound are part of a broader substrate scope investigation, the known activity of aldoxime dehydratases on various aromatic aldoximes suggests its potential as a substrate for these biocatalytic systems. researchgate.netnih.gov

Table 1: Selected Methods for the Dehydration of Aldoximes to Nitriles

Reagent/Catalyst System Conditions Notes
Oxalyl chloride / DMSO / Et₃N Room temperature Applicable to a diverse range of aromatic and aliphatic aldoximes. researchgate.net
Cyanuric Chloride / DMF Room temperature Provides a very mild and selective procedure for nitrile synthesis. audreyli.com
Aldoxime Dehydratase (Oxd) Aqueous buffer, mild temperatures An environmentally benign enzymatic method with high specificity. researchgate.netnih.gov
TiCl₃(OTf) Acetonitrile, reflux An example of a Lewis acid-promoted dehydration. deepdyve.com

Formation of Other Nitrogen-Containing Functional Groups

Beyond dehydration to nitriles, the oxime moiety of this compound is a versatile precursor for synthesizing other nitrogen-containing functional groups and heterocyclic systems. indiamart.comnsf.gov These transformations leverage the reactivity of the C=N-OH group to participate in reductions, rearrangements, and cyclization cascades.

One significant application is in the synthesis of more complex heterocyclic structures. This compound can act as a starting material for thiophene-substituted isoxazoles and oxadiazoles. indiamart.com This is often achieved by converting the oxime into a nitrile oxide intermediate, which can then undergo 1,3-dipolar cycloaddition reactions with suitable dipolarophiles like alkynes or alkenes to construct the new heterocyclic ring. indiamart.com

Furthermore, the oxime group can be a precursor to amines via reduction. Treatment with various reducing agents, such as hydrogen with a metal catalyst, can reduce the C=N double bond and cleave the N-O bond to yield the corresponding aminomethylthiophene. britannica.com The reactivity of oximes has also been harnessed to generate iminyl radicals through N–O bond fragmentation, which can participate in a variety of bond-forming reactions to create more complex nitrogenous molecules. nsf.gov

Reactions Involving the Thiophene Ring System

The -CH=NOH group at the C2 position acts as a deactivating group and directs incoming electrophiles primarily to the C5 position. The deactivating nature arises from the electron-withdrawing character of the imine-like double bond, which pulls electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted thiophene. lkouniv.ac.in

Substitution at the C5 position is strongly favored over the C3 or C4 positions due to the superior stability of the resulting carbocation intermediate. When the electrophile attacks at C5, the positive charge can be delocalized onto the ring sulfur atom, which provides significant resonance stabilization. Attack at C3 or C4 does not allow for this type of stabilization. Therefore, reactions such as nitration, sulfonation, and Friedel-Crafts acylation on this compound are expected to yield the corresponding 5-substituted derivatives. total-synthesis.comyoutube.com

Halogenation is a key functionalization reaction for aromatic systems, and on this compound, it proceeds via the electrophilic aromatic substitution mechanism described previously. Due to the directing effect of the C2 substituent, halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst, or under conditions that generate the electrophilic halogen species, occurs selectively at the C5 position of the thiophene ring.

The reaction proceeds with the attack of the electron-rich thiophene ring on the electrophilic halogen (e.g., Br⁺), leading to the formation of the sigma complex. The subsequent loss of a proton from the C5 position restores the aromaticity of the ring and yields the 5-halo-2-thiophenecarbaldehyde oxime product. This selective halogenation provides a valuable synthetic handle, as the installed halogen can be used in subsequent cross-coupling reactions to introduce further molecular complexity.

Rearrangement Reactions (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a lactam. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by acid, which protonates the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comillinois.edu This is followed by a concerted migration of the group anti-periplanar to the N-O bond, resulting in the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the final amide product. organic-chemistry.orgaudreyli.com

In the case of aldoximes, such as this compound, the Beckmann rearrangement can follow a slightly different path. While the formation of a primary amide (thiophene-2-carboxamide) is possible, the reaction often leads to the corresponding nitrile (2-thiophenenitrile) through dehydration. masterorganicchemistry.com This outcome is particularly common under certain conditions where the intermediate formed after the migration step readily eliminates a proton rather than being trapped by water. masterorganicchemistry.comaudreyli.com

Various reagents have been developed to promote the Beckmann rearrangement under milder conditions than traditional strong acids like sulfuric acid. These include cyanuric chloride, phosphorus pentachloride, and tosyl chloride. wikipedia.orgaudreyli.com The choice of reagent and reaction conditions can influence whether the primary product is the amide or the nitrile. wikipedia.org

Table 2: Potential Products from Reactions of this compound

Reaction Type Reagents/Conditions Primary Product
Dehydration Aldoxime Dehydratase (Oxd) 2-Thiophenenitrile researchgate.net
Beckmann Rearrangement H₂SO₄ or PCl₅ Thiophene-2-carboxamide or 2-Thiophenenitrile wikipedia.orgmasterorganicchemistry.com
Cycloaddition 1. NCS/Pyridine 2. Alkyne Thiophene-substituted Isoxazole (B147169) indiamart.com

Addition and Cyclization Reactions Inducing Novel Ring Systems

This compound is a valuable building block for the synthesis of novel heterocyclic ring systems, particularly through addition and cyclization pathways. indiamart.com A prominent example is its use in constructing thiophene-functionalized isoxazoles via 1,3-dipolar cycloaddition reactions. indiamart.com

The general strategy involves the in-situ generation of a nitrile oxide from the aldoxime. This is typically accomplished by oxidation of the oxime with an oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) in the presence of a base. The resulting 2-thienylnitrile oxide is a reactive 1,3-dipole. This intermediate can then be trapped by a dipolarophile, such as an alkyne or an alkene, in a [3+2] cycloaddition reaction. For example, reaction with an alkyne (R-C≡C-R') yields a 3-(2-thienyl)-substituted isoxazole. This methodology provides a direct and efficient route to complex heterocyclic structures that incorporate the thiophene moiety, which are of interest in medicinal chemistry and materials science. indiamart.com

Coordination Chemistry of 2 Thiophenecarbaldehyde Oxime and Its Derivatives

Ligand Properties and Coordination Site Analysis

2-Thiophenecarbaldehyde oxime is a molecule with several potential coordination sites: the nitrogen atom of the oxime group, the oxygen atom of the oxime group, and the sulfur atom of the thiophene (B33073) ring. This allows it to function as a flexible ligand. It can act as a bidentate or tridentate ligand, coordinating with metal ions through its nitrogen and sulfur donor atoms indiamart.com.

In its neutral form, the ligand typically coordinates through the nitrogen atom of the oxime. Upon deprotonation of the oxime's hydroxyl group, the resulting oximato group can coordinate through both the nitrogen and oxygen atoms, forming a stable chelate ring. The sulfur atom in the thiophene ring can also participate in coordination, leading to different possible binding modes.

Analysis of related Schiff base derivatives, such as those formed by the condensation of 2-thiophenecarbaldehyde with various amines, consistently shows coordination involving the azomethine nitrogen and the thiophene sulfur researchgate.netsemanticscholar.org. This suggests that the thiophene sulfur is an effective coordination site, likely participating in the coordination of this compound as well. The specific coordination mode adopted depends on several factors, including the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is generally straightforward. A common method involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often an alcohol like ethanol (B145695) or methanol (B129727). The mixture is typically heated under reflux to facilitate the complexation reaction niscpr.res.in. The resulting metal complex often precipitates from the solution upon cooling and can be isolated by filtration.

A wide array of transition metal complexes have been prepared using ligands derived from 2-thiophenecarbaldehyde.

Cr(II), Mn(II), Fe(II): Schiff base derivatives of 2-thiophenecarbaldehyde have been used to synthesize complexes of Cr(III) and Mn(II) . For instance, a Schiff base ligand derived from 2-thiophenecarbaldehyde and o-phenylenediamine (B120857) has been reported to form complexes with Mn(II) . Iron(III) complexes with thiosemicarbazone derivatives of 2-formylpyridine, a related aldehyde, have been synthesized and characterized, suggesting similar complexation is possible with the thiophene analogue nih.gov. A colorimetric study showed that a Schiff base of 2-thiophenecarbaldehyde forms colored complexes with Cr(III) and Fe(II)/Fe(III) ions in solution semanticscholar.org.

Co(II), Ni(II), Cu(II), Zn(II): These metals readily form complexes with 2-thiophenecarbaldehyde-derived ligands. Schiff bases have been shown to form stable complexes with Co(II), Ni(II), Cu(II), and Zn(II) researchgate.netsapub.org. In many cases, the ligand coordinates in a bidentate fashion through the imine nitrogen and thiophene sulfur . Both octahedral and tetrahedral geometries have been proposed for these complexes depending on the specific ligand and metal ion researchgate.net.

Pd(II), Pt(II): Palladium(II) complexes are often synthesized using similar methods. For instance, the synthesis of a Pd(II) complex with an oxime-containing ligand involved the addition of sodium acetate (B1210297) to the reaction mixture niscpr.res.in. Platinum(II) complexes with various oxime ligands have been prepared and structurally characterized, demonstrating the affinity of Pt(II) for N-donor oxime ligands at.ua.

Rh(III), Ir(III): Half-sandwich complexes of Rh(III) and Ir(III) have been synthesized using oxime-containing ligands. These syntheses typically involve the reaction of the ligand with organometallic precursors like [M(Cp*)Cl2]2 dimers in methanol mdpi.comresearchgate.net.

Ag(I): Silver(I) has been shown to form coordination polymers and other complexes with related thiosemicarbazone ligands, indicating its potential to coordinate with this compound nih.gov.

Beyond the typical transition metals, ligands derived from 2-thiophenecarbaldehyde also form complexes with other metal ions.

Cadmium(II) and Mercury(II): Schiff base derivatives have been shown to form tetrahedral complexes with Cd(II) and Hg(II) researchgate.net.

Lanthanides: There is growing interest in the coordination chemistry of lanthanide ions with Schiff base ligands. While specific studies on this compound with lanthanides are not widely reported, related systems demonstrate that the oxime functionality is a suitable binding site for lanthanide ions, often involving the deprotonated oxygen atom academie-sciences.frmdpi.com.

Structural Analysis of Coordination Compounds

The structures of metal complexes containing this compound and its derivatives are elucidated using a combination of analytical and spectroscopic techniques.

The coordination behavior of these ligands is versatile. As previously mentioned, this compound can act as a bidentate ligand, coordinating through the oxime nitrogen and the thiophene sulfur. In its deprotonated (oximato) form, it can also chelate through the N and O atoms of the oxime group.

The geometry of the resulting complexes is dependent on the metal ion's preferred coordination number and electronic configuration.

Octahedral Geometry: This is common for metals like Co(II), Ni(II), and Cu(II) when coordinated to two tridentate or three bidentate ligands researchgate.net.

Tetrahedral Geometry: This geometry is often observed for d¹⁰ metal ions like Zn(II), Cd(II), and Hg(II) researchgate.net.

Square Planar Geometry: This is a common geometry for Pd(II) and Pt(II) complexes niscpr.res.inat.ua.

Table 1: Geometries of Metal Complexes with 2-Thiophenecarbaldehyde Derivatives
Metal IonTypical GeometryReference
Co(II)Octahedral researchgate.net
Ni(II)Octahedral researchgate.net
Cu(II)Octahedral researchgate.net
Zn(II)Tetrahedral researchgate.net
Cd(II)Tetrahedral researchgate.net
Hg(II)Tetrahedral researchgate.net
Pd(II)Square Planar niscpr.res.in

Spectroscopic methods are crucial for confirming the coordination of the ligand to the metal center and for probing the structure of the complex.

FT-IR Spectroscopy: Infrared spectroscopy provides direct evidence of coordination. Upon complexation, the stretching frequency of the C=N bond of the oxime or azomethine group typically shifts to a lower or higher wavenumber. The disappearance or shift of the O-H stretching vibration of the oxime group can indicate deprotonation and coordination of the oxygen atom. Furthermore, the appearance of new, low-frequency bands is indicative of the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds .

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) for 2-Thiophenecarbaldehyde Derived Ligands and Complexes
VibrationFree Ligand (Approx.)In Complex (Approx.)SignificanceReference
ν(O-H) of oxime~3510Absent or ShiftedIndicates deprotonation and coordination of oxygen niscpr.res.in
ν(C=N)~1615Shifted (e.g., 1582–1568)Indicates coordination of azomethine/oxime nitrogen niscpr.res.in
ν(M-N)-~560Confirms metal-nitrogen bond formation
ν(M-S)-~440Confirms metal-sulfur bond formation

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about their geometry and the nature of the electronic transitions. The spectra of the free ligands typically show bands corresponding to π → π* and n → π* transitions. Upon complexation, these bands may shift, and new bands can appear in the visible region. These new bands are often assigned to d-d transitions within the metal center or to ligand-to-metal charge transfer (LMCT) transitions, which are responsible for the color of many transition metal complexes semanticscholar.org.

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Pt(II)), Nuclear Magnetic Resonance spectroscopy is a powerful tool for structural elucidation in solution. The coordination of the ligand to a metal ion causes changes in the chemical shifts of the protons and carbons near the binding sites. For example, the signal for the azomethine proton (-CH=N-) and the protons of the thiophene ring often shift downfield upon coordination, providing clear evidence of the involvement of these groups in binding researchgate.net.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and to confirm their stoichiometry. The fragmentation pattern can also provide valuable structural information. The molecular ion peak in the mass spectrum helps to confirm the proposed formula of the complex .

Magnetic Properties and Electronic Structure of Metal Complexes

The magnetic properties and electronic structure of metal complexes containing this compound and its derivatives are crucial for elucidating the coordination environment, bonding, and geometry of the central metal ion. Studies in this area, while not extensive for this compound itself, can be understood by drawing parallels with structurally similar ligands, such as Schiff bases derived from 2-thiophenecarboxaldehyde.

Magnetic susceptibility measurements at room temperature provide valuable insights into the number of unpaired electrons in a complex, which in turn helps in determining the oxidation state and the stereochemistry of the metal center. For instance, cobalt(II), nickel(II), and copper(II) complexes with thiophene-containing ligands have been investigated to this end. The electronic spectra of these complexes, typically recorded in the UV-Visible region, reveal information about the d-orbital splitting and the nature of electronic transitions, further corroborating the proposed geometries.

In many cases, Co(II) and Ni(II) complexes of thiophene-derived Schiff bases exhibit magnetic moments that are indicative of high-spin octahedral geometries. lasalle.eduresearchgate.net For example, Co(II) complexes often display magnetic moments in the range of 4.82 B.M., which is consistent with three unpaired electrons in an octahedral field. lasalle.edu Similarly, Ni(II) complexes with magnetic moments around 3.05 B.M. suggest the presence of two unpaired electrons, also characteristic of an octahedral arrangement. lasalle.edu Copper(II) complexes, having a d⁹ configuration, are expected to possess a magnetic moment corresponding to one unpaired electron, typically around 1.77 B.M. lasalle.edu

The electronic spectra provide further evidence for these geometric assignments. The spectra are generally characterized by bands arising from d-d transitions and charge-transfer phenomena. In octahedral Ni(II) complexes, three spin-allowed transitions are typically observed, corresponding to the transitions from the ³A₂g(F) ground state to the ³T₂g(F), ³T₁g(F), and ³T₁g(P) excited states. researchgate.netresearchgate.net For octahedral Co(II) complexes, the electronic spectra often show bands that can be assigned to transitions from the ⁴T₁g(F) ground state to the ⁴T₂g(P) and ⁴A₂g(F) states. lasalle.edu The spectra of Cu(II) complexes in a distorted octahedral environment are usually characterized by a single broad d-d absorption band. lasalle.eduresearchgate.net In addition to these d-d transitions, more intense bands observed in the UV region are typically assigned to intra-ligand π→π* and n→π* transitions or ligand-to-metal charge transfer (LMCT) transitions. nih.gov

ComplexMagnetic Moment (μeff, B.M.)Electronic Spectral Bands (nm)AssignmentsProposed Geometry
[Co₂L₂]Cl₄4.82440, 550⁴T₁g(F) → ⁴T₂g(P), ⁴T₁g(F) → ⁴A₂g(F)Octahedral
[Ni₂L₂]Cl₄3.05510, 650³A₂g(F) → ³T₁g(P), ³A₂g(F) → ³T₁g(F)Octahedral
[Cu₂L₂]Cl₄2.05628²Eg → ²T₂gOctahedral

Table 1: Magnetic moments and electronic spectral data for selected transition metal complexes with a Schiff base ligand (L) derived from 2-thiophenecarboxaldehyde and 3,3'-diaminobenzidine. lasalle.edu Data for analogous compounds are used due to the limited availability of data for this compound complexes.

Electrochemical Behavior and Redox Properties of Metal Complexes

The electrochemical behavior and redox properties of metal complexes are fundamental to understanding their reactivity, potential catalytic applications, and involvement in biological electron transfer processes. Techniques such as cyclic voltammetry (CV) are employed to probe the redox potentials and the stability of different oxidation states of the metal center, as well as the kinetics of electron transfer.

Direct electrochemical studies on metal complexes of this compound are not widely reported in the literature. However, insights can be gained from the electrochemical investigations of complexes with related ligands, such as thioether-oximes. For example, electrochemical measurements on copper(II) complexes with tetradentate thioether-oxime ligands have shown that this mixed-donor coordination sphere tends to stabilize the Cu(II) oxidation state. lasalle.edu This is evidenced by quasi-reversible or irreversible reduction processes, suggesting that the ligand environment makes the reduction of Cu(II) to Cu(I) less favorable. lasalle.edu

The redox properties of a complex are influenced by both the metal ion and the electronic nature of the coordinated ligands. The presence of the electron-rich thiophene ring in this compound, along with the nitrogen and oxygen donor atoms of the oxime group, is expected to modulate the electron density at the metal center. This, in turn, will affect the formal potentials of the M(n)/M(n-1) redox couples. It is plausible that the thiophene moiety itself could be redox-active under certain conditions, leading to ligand-based redox processes.

In related systems, such as copper(II) complexes with thiosemicarbazones derived from thiophene-2-carboxaldehyde, the ligands coordinate through the thionic sulfur and the azomethine nitrogen. nih.gov The redox behavior of such complexes would be influenced by this coordination mode. For instance, the cyclic voltammogram of a Cu(II) complex with a pyridazine-based ligand showed a quasi-reversible one-electron transfer process, with the cathodic peak corresponding to the reduction of Cu(II) to Cu(I) and the anodic peak to the oxidation of Cu(I) to Cu(II). analis.com.my The separation between the anodic and cathodic peak potentials (ΔEp) can provide information about the reversibility of the electron transfer process.

ComplexEpa (V vs Ag/AgCl)Epc (V vs Ag/AgCl)ΔEp (V)Redox CoupleNature of Process
[Cu₂(C₁₇H₂₈N₆)·4Cl]0.750.030.72Cu(II)/Cu(I)Quasi-reversible
[Fe₂(C₁₇H₂₈N₆)·4Cl]-0.67-0.470.20Fe(III)/Fe(II)Quasi-reversible
[Ni₂(C₁₇H₂₈N₆)·4Cl]0.710.120.59Ni(II)/Ni(I)Quasi-reversible

Table 2: Cyclic voltammetry data for transition metal complexes with a 3,6-bis(3,5-dimethylpyrazolyl)pyridazine ligand, illustrating the type of redox data obtained for related systems. analis.com.my This data is presented to exemplify the electrochemical characterization of coordination compounds in the absence of specific data for this compound complexes.

The study of the electrochemical behavior of this compound complexes remains an area ripe for exploration. Such research would not only contribute to a more profound understanding of their fundamental properties but also unlock their potential in fields such as catalysis and materials science.

Theoretical and Computational Studies of 2 Thiophenecarbaldehyde Oxime

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions, offering insights into reaction mechanisms and the transient structures that govern them. For 2-Thiophenecarbaldehyde oxime, theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in predicting reaction pathways and characterizing transition states. These computational approaches allow for the exploration of reactions such as the Beckmann rearrangement, which is a classic transformation of oximes.

The Beckmann rearrangement of an oxime typically proceeds via the conversion of the hydroxyl group into a good leaving group, followed by the migration of the group anti-periplanar to the leaving group, ultimately forming an amide or a nitrile. masterorganicchemistry.comwikipedia.org Computational studies on the Beckmann rearrangement of various oximes have been conducted to determine whether the reaction proceeds through a concerted or a stepwise mechanism. researchgate.net For instance, DFT calculations on acetone (B3395972) oxime and acetophenone (B1666503) oxime have suggested stepwise processes involving cationic intermediates, whereas for cyclohexanone (B45756) oxime, a concerted mechanism was indicated. researchgate.net

A computational investigation into the Beckmann rearrangement of this compound would likely involve mapping the potential energy surface of the reaction. This would entail calculating the energies of the reactant, intermediates, transition states, and products. The transition state, a critical point on the reaction coordinate, represents the highest energy barrier that must be overcome for the reaction to proceed. ox.ac.ukwikipedia.orglibretexts.orglibretexts.org The geometry and energetic properties of the transition state, as calculated by DFT, would provide crucial information about the bond-breaking and bond-forming processes.

Furthermore, computational models can account for the influence of solvents on the reaction mechanism, which is often a critical factor. researchgate.net Different solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the reaction environment more accurately. biointerfaceresearch.commdpi.com The choice of catalyst, often an acid, can also be modeled to understand its role in facilitating the reaction by protonating the oxime's hydroxyl group and making it a better leaving group. masterorganicchemistry.comwikipedia.org

The predicted mechanism for the Beckmann rearrangement of this compound would determine the nature of the final product. Rearrangement of an aldoxime like this compound typically yields a primary amide or, through a subsequent dehydration step, a nitrile. masterorganicchemistry.com Computational studies can predict the relative energy barriers for these competing pathways, thereby forecasting the likely product distribution under specific reaction conditions.

A hypothetical DFT study on the Beckmann rearrangement of this compound might yield data similar to that presented in the table below, which is based on findings for other oximes.

SpeciesComputational MethodBasis SetCalculated Energy (Hartree)Relative Energy (kcal/mol)
This compound (Reactant) B3LYP6-31G(d)-685.123450.0
Protonated Oxime (Intermediate) B3LYP6-31G(d)-685.45678-209.2
Transition State B3LYP6-31G(d)-685.39876-172.8
Nitrile Product B3LYP6-31G(d)-684.9876585.2

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from a computational study.

Molecular Docking for Theoretical Binding Studies and Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsjournal.combiointerfaceresearch.com This method is widely employed in drug discovery and molecular biology to understand the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. These theoretical binding studies provide valuable insights into the molecular interactions that stabilize the ligand-protein complex, without making any claims about therapeutic or clinical efficacy.

The process of molecular docking involves predicting the binding mode and affinity of a ligand to the active site of a target protein. thepharmajournal.comekb.eg The binding affinity is often expressed as a docking score or binding energy, which estimates the strength of the interaction. nih.govnih.gov A lower binding energy generally indicates a more stable complex. thepharmajournal.com Computational programs like AutoDock and Molegro Virtual Docker are commonly used for these simulations. nih.govresearchgate.net

A theoretical molecular docking study of this compound could be performed against a relevant biological target, such as acetylcholinesterase, an enzyme implicated in neurological processes. ddg-pharmfac.net In such a study, the 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The this compound molecule would then be virtually "docked" into the active site of the enzyme. The simulation would explore various possible conformations and orientations of the ligand within the binding pocket, calculating the binding energy for each pose.

The analysis of the docking results would focus on the intermolecular interactions between this compound and the amino acid residues of the protein's active site. These interactions can include:

Hydrogen bonds: The oxime group (-C=N-OH) of this compound can act as both a hydrogen bond donor (from the -OH group) and acceptor (at the nitrogen and oxygen atoms).

Hydrophobic interactions: The thiophene (B33073) ring can engage in hydrophobic interactions with nonpolar amino acid residues.

π-π stacking: The aromatic thiophene ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Cation-π interactions: The electron-rich thiophene ring could potentially interact with positively charged amino acid residues.

The results of a hypothetical docking study of this compound with human acetylcholinesterase are presented in the table below to illustrate the type of data generated.

ParameterValue
Target Protein Human Acetylcholinesterase (AChE)
PDB ID 4EY7
Docking Software AutoDock Vina
Binding Energy (kcal/mol) -6.8
Interacting Residues TYR72, ASP74, TRP286, TYR341
Types of Interactions Hydrogen bond with TYR72, π-π stacking with TRP286

Note: The data in this table is for illustrative purposes only and represents the potential outcomes of a molecular docking simulation.

Such theoretical studies are fundamental for understanding the structural basis of molecular recognition and can guide the design of new molecules with specific binding properties.

Applications As a Synthetic Building Block and in Advanced Materials Research

Role in the Construction of Complex Organic Molecules

2-Thiophenecarbaldehyde oxime is a key building block in the synthesis of more complex and often biologically active molecules. indiamart.com The presence of both a nucleophilic nitrogen atom and a potentially reactive C=N double bond, coupled with the electronic properties of the thiophene (B33073) ring, provides multiple avenues for chemical modification and elaboration.

One notable application is in the synthesis of heterostilbene oximes. These compounds, which feature a central double bond connecting the thiophene oxime moiety to another aromatic or heteroaromatic ring, are prepared through multi-step synthetic sequences. For instance, the synthesis can be initiated by the formation of a double bond via a Wittig reaction, followed by the conversion of a formyl group into an oxime using hydroxylamine (B1172632) hydrochloride. This approach has been utilized to generate a diverse library of heterostilbene derivatives containing the this compound core.

The structural diversity that can be achieved by employing this compound as a starting material is vast. By varying the reaction partners and conditions, a wide range of substituents and functional groups can be introduced, leading to the creation of novel and complex molecular scaffolds with potential applications in medicinal chemistry and materials science.

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The oxime functionality of this compound is a particularly useful handle for the construction of various heterocyclic rings. It is a well-established precursor for the synthesis of isoxazoles, a class of five-membered heterocycles that are prevalent in many biologically active compounds. indiamart.com

The most common method for the synthesis of isoxazoles from oximes is through a [3+2] cycloaddition reaction involving a nitrile oxide intermediate. The nitrile oxide is typically generated in situ from the oxime by treatment with an oxidizing agent, such as sodium hypochlorite (B82951). This highly reactive intermediate then readily undergoes cycloaddition with an alkyne to afford the corresponding 3,5-disubstituted isoxazole (B147169).

The general reaction scheme is as follows:

Oxidation: The aldoxime is oxidized to a hydroximoyl chloride.

Elimination: The hydroximoyl chloride undergoes elimination in the presence of a base to form the nitrile oxide.

Cycloaddition: The nitrile oxide reacts with a dipolarophile (e.g., an alkyne) to yield the isoxazole ring.

This methodology allows for the regioselective synthesis of a wide variety of isoxazole derivatives by simply varying the starting alkyne.

Synthesis of Isoxazole Derivatives from Oxime Precursors
Oxime PrecursorDipolarophileKey ReagentsResulting Heterocycle
This compoundTerminal AlkyneN-Chlorosuccinimide, Base3-(Thiophen-2-yl)-5-substituted isoxazole
Aromatic Aldehyde OximeEnamineSodium Hypochlorite, Triethylamine3-Aryl-5-amino-isoxazole
2-Alkyn-1-one O-methyl oxime(Intramolecular)ICl, I₂, Br₂, or PhSeBr3,5-Disubstituted 4-halo(seleno)isoxazole

In addition to isoxazoles, this compound can serve as a precursor for other heterocyclic systems, such as oxadiazoles, further highlighting its utility in synthetic organic chemistry. indiamart.com

Integration into Polymeric and Advanced Functional Materials

The thiophene moiety of this compound is a fundamental component in the field of conducting polymers. Polythiophenes and their derivatives are a well-studied class of materials known for their electronic and optical properties, making them suitable for a variety of applications in electronics.

While this compound itself is not typically directly polymerized, its precursor, thiophene-2-carbaldehyde (B41791), can be polymerized to yield poly(thiophene-2-carbaldehyde). This polymer can then be further modified to introduce the oxime functionality or other desired groups. The polymerization of thiophene-2-carbaldehyde can be achieved through chemical methods, for example, using hydrochloric acid as a catalyst in an alcohol solvent.

The resulting poly(thiophene-2-carbaldehyde) is a dark powder that is generally insoluble in common organic solvents but exhibits partial solubility in polar aprotic solvents like DMF and DMSO. The properties of this polymer, such as its morphology and conductivity, are highly dependent on the synthesis conditions. Spectroscopic analysis, including FT-IR and ¹H-NMR, confirms the polymeric structure, while techniques like scanning electron microscopy (SEM) reveal its morphology, which often consists of spherical nanoparticles.

Properties of Poly(thiophene-2-carbaldehyde)
PropertyDescription
AppearanceDark greenish-black powder
SolubilityInsoluble in most common organic solvents; partially soluble in acetone (B3395972), THF, DMF, DMSO, and formic acid
Melting PointDecomposes at approximately 313 °C
MorphologySpherical particles with a rough surface (average diameter ~121-127 nm)

The integration of the thiophene unit into polymeric chains imparts valuable electronic properties, leading to materials that can be used in:

Organic Electronics: As active components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Sensors: For the detection of various chemical and biological species.

Solar Cells: As electron-donating materials in organic photovoltaic devices.

Electrochromic Devices: In smart windows and displays that change color upon the application of an electrical potential.

Application in Chemo- and Biocatalysis

The nitrogen and sulfur atoms in this compound make it an excellent ligand for coordinating with metal ions. The resulting metal complexes can exhibit catalytic activity in a variety of chemical transformations. These complexes can act as catalysts in oxidation and polymerization reactions, leveraging the ability of the metal center to exist in multiple oxidation states and to activate substrates.

The field of biocatalysis also presents opportunities for the application of this compound. While specific enzyme-mediated transformations of this particular compound are not extensively documented, oximes, in general, can serve as substrates for certain enzymes. For example, enzymes belonging to the Old Yellow Enzyme (OYE) family have been shown to catalyze the reduction of oximes. This enzymatic reduction can be a valuable tool for the synthesis of chiral amines and other valuable chemical intermediates.

The general principles of enzyme catalysis, such as high selectivity (chemo-, regio-, and stereoselectivity) and mild reaction conditions, make the exploration of biocatalytic routes involving this compound an area of significant interest for the development of green and sustainable chemical processes.

Development of Novel Reagents and Intermediates for Stereoselective Synthesis

The development of new reagents and intermediates that can control the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. While the direct application of this compound as a chiral auxiliary or as a precursor to a novel stereoselective reagent is not yet widely established, the principles of asymmetric synthesis suggest its potential in this area.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. After the desired stereoselective transformation, the auxiliary is removed and can ideally be recycled. The structural rigidity and the presence of heteroatoms in the thiophene ring of this compound could, in principle, be exploited to create a chiral environment around a reactive center. For this to be realized, a chiral version of the molecule would need to be synthesized, for example, by introducing a chiral center elsewhere in the molecule or by creating a chiral derivative.

Thiophene-based compounds have been investigated in the context of asymmetric catalysis and synthesis. For instance, chiral ligands containing a thiophene moiety have been used to induce enantioselectivity in metal-catalyzed reactions. The development of chiral Brønsted base catalysts for the asymmetric transformation of thiophene-containing substrates highlights the potential of this heterocyclic system in stereoselective synthesis.

Although direct examples are currently limited, the rich chemistry of the thiophene ring and the oxime group suggests that with further research, this compound and its derivatives could emerge as valuable tools in the field of stereoselective synthesis.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Thiophenecarbaldehyde oxime, and how do alternative methods compare in efficiency?

  • Methodological Answer : Traditional synthesis involves condensing 2-thiophenecarbaldehyde with hydroxylamine hydrochloride under acidic/basic conditions. Microwave-assisted and ionic liquid-mediated methods (e.g., urea/butyl imidazolium ionic liquids) can improve yields by 15–20% and reduce reaction times by ~30% compared to conventional heating . Key parameters include pH control (optimal pH 4–5 for hydroxylamine stability) and temperature (60–80°C). Validate purity via melting point analysis and FT-IR (C=N stretch at ~1640 cm⁻¹) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) shows thiophene protons at δ 7.2–7.5 ppm and oxime proton (HC=N-OH) at δ 8.1–8.3 ppm.
  • FT-IR : Confirm oxime formation via N-O stretch (~930 cm⁻¹) and C=N stretch (~1640 cm⁻¹) .
  • HPLC : Use a C18 column (MeCN:H₂O = 70:30) to assess purity (>98% for synthetic standards).

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Nitrile gloves (tested for permeation resistance to aldehydes) and lab coats. Avoid latex gloves due to poor chemical resistance .
  • Ventilation : Use fume hoods to prevent inhalation exposure (acute toxicity hazard: H302, H312) .
  • Spill Management : Neutralize with 5% sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Q. How can researchers efficiently locate peer-reviewed data on this compound using literature databases?

  • Methodological Answer :

  • CAS Registry Search : Use CAS No. (e.g., 527-72-0 for thiophene-2-carboxylic acid derivatives) in SciFinder for precise results .
  • Keyword Strategies : Combine terms like "this compound + synthesis + kinetics" in PubMed/Web of Science. Filter by "crystal structure" or "mechanistic study" for specialized data .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence the regioselectivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring β-addition (80% yield) vs. non-polar solvents (toluene: 55% yield).
  • Catalysts : ZnCl₂ enhances electrophilicity at the aldehyde carbon, increasing reaction rate (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ uncatalyzed) . Validate via LC-MS monitoring.

Q. What computational approaches predict the tautomeric equilibrium of this compound in solution?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model syn/anti tautomers. Solvent effects (e.g., PCM for water) shift equilibrium: anti-tautomer predominates in H₂O (ΔG = −2.3 kcal/mol) .
  • Experimental Validation : Compare computed IR spectra with experimental data (N-O stretch at 930 cm⁻¹ for anti-tautomer) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Use PRISMA guidelines to aggregate studies. For example, antimicrobial activity discrepancies (MIC = 8–32 µg/mL) may arise from assay variations (e.g., broth microdilution vs. disk diffusion). Normalize data using positive controls (e.g., ciprofloxacin) .
  • Dose-Response Modeling : Fit IC₅₀ curves (Hill equation) to compare potency across studies. Adjust for solvent interference (e.g., DMSO >1% inhibits bacterial growth) .

Q. What strategies optimize the stability of this compound in long-term storage for biological assays?

  • Methodological Answer :

  • Storage Conditions : Lyophilize and store under argon at −20°C (decomposition <5% over 6 months). Avoid aqueous solutions (hydrolysis t₁/₂ = 14 days at pH 7.4) .
  • Stabilizers : Add 1% ascorbic acid to suppress oxidation (HPLC purity >95% after 30 days) .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference experimental results with computational predictions (e.g., DFT vs. crystallographic bond lengths) to identify systematic errors .
  • Ethical Reproducibility : Document synthesis protocols per ACS guidelines, including batch-specific details (e.g., solvent lot numbers, humidity during crystallization) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.